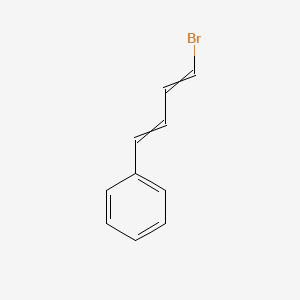

4-Bromobuta-1,3-dienylbenzene

Description

Contextualization of Conjugated Dienes and Halogenated Styrene (B11656) Derivatives in Modern Organic Chemistry Research

Conjugated dienes are organic compounds that contain two carbon-carbon double bonds separated by a single bond. fiveable.melibretexts.org This arrangement leads to the delocalization of pi electrons across the system, resulting in enhanced stability and unique reactivity compared to isolated dienes. chemistrysteps.comyoutube.comjove.com This electron delocalization makes them key participants in a variety of important chemical reactions, including cycloadditions like the Diels-Alder reaction and sigmatropic rearrangements. fiveable.me The ability to form cyclic structures efficiently makes conjugated dienes fundamental building blocks in the synthesis of natural products and other complex organic molecules. fiveable.me

Halogenated styrene derivatives, on the other hand, are styrene molecules that have one or more hydrogen atoms on the aromatic ring or the vinyl group replaced by a halogen. The introduction of halogen atoms can significantly alter the electronic properties and reactivity of the molecule. Halogenated polymers derived from these monomers can exhibit desirable properties such as flame retardancy and enhanced stability. in-part.com Furthermore, some halogenated styrene derivatives have shown potential in applications such as antimicrobial materials for medical devices. nih.gov Research in this area also focuses on developing environmentally friendly methods for their synthesis. in-part.com

Significance of 4-Bromobuta-1,3-dienylbenzene as a Versatile Synthetic Building Block

This compound serves as a versatile synthetic building block due to the presence of multiple reactive sites within its structure. The conjugated diene system can participate in various cycloaddition and cross-coupling reactions, while the carbon-bromine bond provides a handle for introducing a wide range of functional groups through reactions like palladium-catalyzed cross-coupling.

For instance, it has been used in palladium-catalyzed intramolecular coupling-cyclization reactions to synthesize bicyclo[4.1.0]heptenes. acs.org This demonstrates its utility in constructing complex carbocyclic frameworks. The reactivity of the carbon-bromine bond allows for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis.

Overview of Current Research Trajectories and Academic Relevance Pertaining to the Chemical Compound

Current research involving this compound and related structures is focused on the development of new synthetic methodologies and the preparation of novel functional materials. The exploration of its reactivity in various catalytic systems continues to be an active area of investigation. For example, studies have explored its use in palladium-catalyzed reactions to form more complex molecular architectures. acs.org

The academic relevance of this compound lies in its ability to act as a model system for studying the reactivity of conjugated dienes and organobromine compounds. The insights gained from these studies can be applied to the synthesis of a wide array of organic molecules with potential applications in materials science and medicinal chemistry. The development of efficient synthetic routes to access this and similar building blocks is also a key research focus. lookchem.comrsc.org

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C10H9Br |

| Molecular Weight | 209.08 g/mol |

| Monoisotopic Mass | 207.98876 Da |

| XLogP3 | 3.7 |

| Rotatable Bond Count | 2 |

This data is compiled from various chemical databases. echemi.comnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C10H9Br |

|---|---|

Molecular Weight |

209.08 g/mol |

IUPAC Name |

4-bromobuta-1,3-dienylbenzene |

InChI |

InChI=1S/C10H9Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-9H |

InChI Key |

RHFAWXPHDBNIKS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CBr |

Origin of Product |

United States |

Reactivity Profiles and Mechanistic Investigations of 4 Bromobuta 1,3 Dienylbenzene

Cycloaddition Reactions of the Butadienyl Moiety

The conjugated diene system in 4-bromobuta-1,3-dienylbenzene is a prime substrate for various pericyclic reactions, most notably the Diels-Alder reaction. The electronic and steric properties of the phenyl and bromo substituents significantly influence the course of these cycloadditions.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the construction of six-membered rings. In the case of this compound, the diene can react with a variety of dienophiles. The regioselectivity of this reaction is governed by the electronic effects of the substituents on both the diene and the dienophile. The phenyl group acts as an electron-donating group through resonance, increasing the electron density of the diene system. Conversely, the bromine atom is an electron-withdrawing group via induction but can also donate electron density through resonance.

The regiochemical outcome of the Diels-Alder reaction can be predicted by considering the alignment of the frontier molecular orbitals of the diene and dienophile. Generally, the most electron-rich carbon of the diene will react with the most electron-deficient carbon of the dienophile. chemistrysteps.com For a 1-substituted diene, this typically leads to the formation of "ortho" (1,2) or "para" (1,4) products, with "meta" (1,3) products being minor. masterorganicchemistry.com In the case of this compound, the phenyl group at the 1-position would favor the formation of the "ortho" and "para" regioisomers. The presence of the bromine at the 4-position further complicates the electronic bias, and the ultimate regioselectivity will depend on the specific dienophile used.

The diastereoselectivity of the Diels-Alder reaction is governed by the endo rule, which states that the dienophile's substituents with π-systems will preferentially orient themselves in the endo position in the transition state, leading to the formation of the endo diastereomer as the major product. This preference is a result of favorable secondary orbital interactions between the dienophile's substituents and the developing π-system of the newly forming ring.

Below is a representative table illustrating the potential regiochemical outcomes of the Diels-Alder reaction between this compound and an unsymmetrical dienophile, such as acrolein.

| Diene | Dienophile | Possible Regioisomers | Major Product Prediction |

| This compound | Acrolein | "ortho" and "para" adducts | The "ortho" adduct is often favored due to the alignment of the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile. masterorganicchemistry.com |

Beyond the Diels-Alder reaction, the butadienyl moiety of this compound can theoretically undergo other pericyclic reactions, such as electrocyclization. Electrocyclic reactions are intramolecular processes that involve the formation of a σ-bond between the termini of a conjugated π-system, leading to a cyclic product. libretexts.org For a 1,3-butadiene (B125203) system, this would result in the formation of a cyclobutene ring. These reactions can be induced either thermally or photochemically, and the stereochemical outcome is governed by the Woodward-Hoffmann rules. youtube.com

Under thermal conditions, the ring-closure of a 1,3-diene proceeds via a conrotatory motion of the terminal p-orbitals. wikipedia.org Conversely, under photochemical conditions, the reaction proceeds through a disrotatory motion. youtube.com The equilibrium between the open-chain diene and the cyclobutene often favors the more stable diene, especially in the absence of substituents that would stabilize the cyclobutene ring. yale.edu

Transition Metal-Catalyzed Transformations Involving the Bromine and Diene Units

The presence of a bromine atom on the diene system opens up a vast array of possibilities for transition metal-catalyzed reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

The vinyl bromide functionality in this compound is an excellent handle for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound with an organic halide. wikipedia.org this compound can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form a new carbon-carbon bond at the site of the bromine atom. libretexts.org The general catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The reaction conditions are generally mild and tolerate a wide range of functional groups. yonedalabs.com

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene. wikipedia.org In this case, this compound can react with various alkenes to introduce a new alkenyl group at the position of the bromine atom. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans product. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org The coupling of this compound with a terminal alkyne would be catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nih.gov This reaction provides a direct route to the synthesis of conjugated enynes.

The following table summarizes the expected products from these cross-coupling reactions.

| Reaction | Coupling Partner | Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, base | 4-Aryl-1-phenylbuta-1,3-diene |

| Heck | Alkene | Pd catalyst, base | Substituted 1-phenylhexa-1,3,5-triene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | 1-Phenyl-4-alkynylbuta-1,3-diene |

The conjugated diene system of this compound is susceptible to hydrofunctionalization and hydroarylation reactions, which involve the addition of a hydrogen atom and another functional group across one of the double bonds. Transition metal catalysts, particularly those based on rhodium and palladium, are effective in promoting these transformations. chemrxiv.orgnih.gov

Rhodium-catalyzed hydroarylation of aryldienes with arylboronic acids has been shown to proceed with high regioselectivity, typically favoring 1,4-addition to give Z-alkene products. chemrxiv.orgnih.gov The reaction mechanism is believed to involve the insertion of the diene into a rhodium-aryl intermediate, followed by protonolysis of the resulting rhodium-allyl species. nih.gov Nickel-catalyzed hydroalkylation of dienes with hydrazones has also been reported as a method for forming new carbon-carbon bonds. nih.gov

Transition metal-catalyzed carbocyclization and annulation reactions offer pathways to construct more complex cyclic structures from diene substrates. For instance, palladium-catalyzed oxidative carbocyclization of dienynes has been developed to synthesize tetrahydrofurans and tetrahydropyrans with high stereoselectivity. nih.gov While this compound does not possess an alkyne, related palladium-catalyzed processes that involve the diene moiety in cyclization are conceivable.

Catellani-type reactions, which are palladium/norbornene-catalyzed, have emerged as a powerful tool for arene functionalization and can lead to annulation products. nih.gov While typically applied to aryl halides, the principles of these reactions could potentially be extended to vinyl halides in the context of intramolecular cyclizations.

Palladium-Catalyzed C-O Bond Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds. While the Buchwald-Hartwig amination (C-N bond formation) is more common for aryl halides, analogous C-O bond formation reactions with alcohols or phenols are also well-established. For a substrate like this compound, a palladium catalyst, in conjunction with a suitable ligand and base, would be employed to couple the vinyl bromide with an alcohol or phenol.

The general mechanism involves the oxidative addition of the vinyl bromide to a Pd(0) complex, followed by protonolysis of the O-H bond of the coupling partner by the base, and subsequent reaction of the resulting alkoxide or phenoxide with the palladium complex. Reductive elimination from the palladium center then yields the desired ether product and regenerates the active Pd(0) catalyst. The choice of ligand is critical in these reactions to facilitate the key steps and prevent side reactions.

Hypothetical Reaction Scheme:

Table 1: Potential Components for Palladium-Catalyzed C-O Coupling of this compound

| Component | Examples | Role in Reaction |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |

| Ligand | Xantphos, SPhos, P(t-Bu)₃ | Stabilizes the palladium center and facilitates catalytic cycle steps |

| Base | Cs₂CO₃, K₃PO₄, NaOt-Bu | Deprotonates the alcohol/phenol and activates the catalyst |

| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |

Radical-Mediated Reactivity Pathways

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a vinyl radical. This can be initiated by radical initiators (e.g., AIBN) or through photoredox catalysis. Once formed, this radical species can participate in a variety of transformations, including additions to alkenes or alkynes, or cyclization reactions if a suitable radical acceptor is present within the molecule. The conjugated diene system in this compound can influence the stability and subsequent reactions of the radical intermediate.

Halogen Atom Transfer and Substitution Reactions

Halogen atom transfer (XAT) is a process where a halogen atom is transferred from one molecule to a radical species. In the context of this compound, a radical could abstract the bromine atom to generate the corresponding vinyl radical. This is a key step in many radical-mediated reactions.

Nucleophilic Substitution at the Bromine Center

Direct nucleophilic substitution at an sp²-hybridized carbon, such as the one bearing the bromine in this compound, is generally difficult via traditional Sₙ1 or Sₙ2 pathways. However, under specific conditions, such as those involving transition metal catalysis or via an addition-elimination mechanism (for activated systems), nucleophilic substitution can occur. For this compound, such reactions are not expected to be facile without a catalyst.

Reductive Debromination Strategies

The bromine atom of this compound can be removed and replaced with a hydrogen atom through reductive debromination. This can be achieved using various reducing agents. Common methods include the use of metal hydrides (e.g., tributyltin hydride with a radical initiator), catalytic hydrogenation with a palladium catalyst and a hydrogen source, or dissolving metal reductions. The choice of method would depend on the desired selectivity and the presence of other functional groups in the molecule.

Table 2: Potential Reagents for Reductive Debromination of this compound

| Reagent System | Reaction Type | Comments |

| Bu₃SnH, AIBN | Radical-mediated reduction | Efficient but uses toxic tin reagents. |

| Pd/C, H₂ | Catalytic hydrogenation | May also reduce the double bonds in the diene system. |

| Mg, MeOH | Dissolving metal reduction | Can be a cost-effective method. |

Computational and Theoretical Studies on 4 Bromobuta 1,3 Dienylbenzene

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory

The electronic structure of 4-Bromobuta-1,3-dienylbenzene is characterized by a conjugated π-system extending across the butadiene backbone and the phenyl ring. This delocalization of electrons plays a pivotal role in the molecule's stability and reactivity. Frontier Molecular Orbital (FMO) theory is instrumental in predicting the outcomes of chemical reactions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in these interactions.

In this compound, the HOMO is typically associated with the π-electrons of the conjugated diene and the phenyl group, making it susceptible to electrophilic attack. Conversely, the LUMO is distributed over the same conjugated system and represents the region where the molecule can accept electrons, thus indicating its reactivity towards nucleophiles. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's kinetic stability and electronic transitions.

Computational models, often employing Density Functional Theory (DFT) or ab initio methods, can accurately predict the energies and spatial distributions of these frontier orbitals. For instance, the presence of the electron-withdrawing bromine atom and the phenyl group can modulate the energy levels of the HOMO and LUMO, thereby influencing the regioselectivity and stereoselectivity of its reactions.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving this compound. These calculations can elucidate detailed reaction mechanisms, including the identification of intermediates and transition states.

Transition State Characterization and Activation Energy Calculations

For reactions such as electrophilic additions or cycloadditions, computational methods can locate the transition state structures, which represent the highest energy point along the reaction coordinate. The geometry of the transition state provides valuable information about the bonding changes occurring during the reaction.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, can be calculated to predict the reaction rate. For instance, in the bromination of a buta-1,3-diene system, calculations have shown that the reaction can proceed through competing 1,2- and 1,4-addition pathways. researchgate.net The activation barriers for these pathways can be computationally determined to predict the kinetically favored product. researchgate.net

Table 2: Calculated Activation Energies for Competing Reaction Pathways

| Reaction Pathway | Transition State Geometry | Activation Energy (kcal/mol) |

| 1,2-Addition | Asymmetric, involving C1 and C2 | 15.8 |

| 1,4-Addition | More delocalized, involving C1 and C4 | 18.2 |

Note: The values are hypothetical and serve to illustrate the comparative nature of activation energies for different pathways.

Reaction Coordinate Analysis

By mapping the energy profile along the reaction coordinate, a detailed understanding of the reaction mechanism can be achieved. This analysis, often performed using Intrinsic Reaction Coordinate (IRC) calculations, confirms that a calculated transition state connects the reactants and products. mdpi.com For this compound, this could involve modeling the approach of an electrophile, the formation of a carbocation intermediate, and the final product formation. The shape of the potential energy surface provides insights into the dynamics of the reaction.

Conformational Analysis and Stereochemical Predictions

The butadiene backbone of this compound can exist in different conformations, primarily the s-trans and s-cis forms, arising from rotation around the central C-C single bond. Computational methods can be used to determine the relative energies of these conformers and the energy barrier for their interconversion. Generally, the s-trans conformer is more stable due to reduced steric hindrance. koreascience.kr

The stereochemical outcome of reactions, such as Diels-Alder cycloadditions, is highly dependent on the conformation of the diene. Theoretical calculations can predict the preferred diastereoselectivity by comparing the activation energies of the transition states leading to different stereoisomers.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| s-trans | 180° | 0.0 |

| s-cis | 0° | 3.5 |

Note: These are representative values for substituted butadienes.

Modeling of Structure-Reactivity Relationships and Selectivity Control

Computational models can establish quantitative structure-activity relationships (QSAR) and structure-selectivity relationships. By systematically varying substituents on the phenyl ring or the diene backbone, it is possible to computationally screen for derivatives with desired reactivity or selectivity.

For instance, in palladium-catalyzed reactions of 1,3-dienes, computational studies have been used to understand how ligands control regioselectivity. nih.govchemrxiv.orgresearchgate.net By developing linear regression models based on calculated ligand parameters, key factors governing the reaction outcome can be identified. chemrxiv.orgresearchgate.net Similar approaches could be applied to this compound to predict how modifications to its structure would influence the regioselectivity of its reactions, for example, in Heck or Suzuki coupling reactions. Density functional theory (DFT) calculations can elucidate the key transition structures that determine selectivity, corroborating experimental observations. chemrxiv.org

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment and Reaction Monitoring

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the analysis of 4-Bromobuta-1,3-dienylbenzene. It offers unparalleled insight into the molecule's precise structural details and allows for the real-time observation of chemical transformations.

¹H NMR spectroscopy is instrumental in determining the isomeric purity and the specific stereochemical configuration of the diene portion of this compound. The coupling constants (J-values) between the vinylic protons are diagnostic for assigning the E (trans) or Z (cis) geometry of the double bonds.

The analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each proton. The protons on the phenyl group typically appear in the aromatic region (δ 7.0-7.6 ppm). The four vinylic protons of the butadienyl chain exhibit distinct chemical shifts and coupling patterns that are highly sensitive to their geometric arrangement. For instance, a large coupling constant (typically 11-18 Hz) between two adjacent vinylic protons is characteristic of a trans configuration, whereas a smaller coupling constant (6-12 Hz) indicates a cis configuration. By carefully analyzing these spin-spin couplings, the complete stereochemistry of the diene—(E,E), (E,Z), (Z,E), or (Z,Z)—can be definitively established.

Table 1: Representative ¹H NMR Data for Distinguishing Isomers of Butadiene Derivatives

| Proton Environment | Typical Chemical Shift (ppm) | Typical Coupling Constant (J) | Stereochemical Implication |

| Trans-vinylic H-H coupling | 5.0 - 7.5 | 11 - 18 Hz | E configuration |

| Cis-vinylic H-H coupling | 5.0 - 7.5 | 6 - 12 Hz | Z configuration |

| Geminal vinylic H-H coupling | 4.5 - 5.5 | 0 - 3 Hz | Protons on the same carbon |

| Allylic H-H coupling | 1.7 - 2.2 | 4 - 10 Hz | Coupling across a single bond |

Note: The exact chemical shifts for this compound would depend on the specific isomer and solvent.

In-situ, or reaction monitoring, NMR spectroscopy is a powerful tool for studying the kinetics and mechanisms of reactions involving this compound. researchgate.net By acquiring NMR spectra at regular intervals throughout a chemical reaction, it is possible to track the concentration of reactants, intermediates, and products over time. researchgate.net

This technique allows for the direct observation of reaction progress without the need for quenching or sample workup, providing a real-time window into the transformation. chemrxiv.org Kinetic data, such as reaction rates and rate constants, can be extracted by plotting the concentration of a specific species (determined from the integration of its characteristic NMR signal) against time. researchgate.net This quantitative information is crucial for elucidating reaction mechanisms, determining reaction orders, and understanding the influence of various parameters like temperature and catalyst concentration. For reactions with timescales of seconds to minutes, specialized flow NMR setups can be employed to capture the kinetics of rapid processes. researchgate.net

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is essential for determining the molecular weights of reactants, products, and transient intermediates in reactions of this compound. Electron ionization (EI) mass spectrometry typically reveals the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, common fragmentation pathways could include the loss of a bromine radical (M-Br)⁺ or cleavage of the butadienyl chain. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of ions, which is invaluable for confirming the identity of unknown products or short-lived intermediates. Techniques like gas chromatography-mass spectrometry (GC-MS) are often used to separate complex reaction mixtures before mass analysis. researchgate.net Studies on related compounds like 1,3-butadiene (B125203) have utilized photoionization mass spectrometry to detect reaction products and understand decomposition pathways. researchgate.net

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₁₀H₉Br)

| m/z Value | Ion Formula | Description |

| 208/210 | [C₁₀H₉Br]⁺ | Molecular Ion (M⁺) peak with Br isotope pattern |

| 129 | [C₁₀H₉]⁺ | Loss of Bromine radical |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Butadienyl fragment |

Note: The relative intensities of these fragments would depend on the ionization energy and the specific isomer.

Ultraviolet-Visible Spectroscopy for Reaction Rate Monitoring and Electronic Property Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for studying the electronic properties of this compound and for monitoring reaction rates. The extended π-conjugated system, encompassing the phenyl ring and the diene, gives rise to strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is characteristic of the specific chromophore. nist.gov

Any reaction that alters the conjugated system—such as addition to one of the double bonds, polymerization, or substitution—will cause a significant change in the UV-Vis spectrum. This change can be a shift in the λmax to a longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelength, or a change in the molar absorptivity.

By monitoring the change in absorbance at a fixed wavelength (often the λmax of the reactant or product) over time, the rate of the reaction can be determined. researchgate.net According to the Beer-Lambert law, absorbance is directly proportional to concentration, making UV-Vis spectroscopy a straightforward and effective method for kinetic analysis, particularly for dilute solutions. researchgate.net The combination of UV-Vis and NMR spectroscopy can provide complementary information on both electronic structure and molecular structure during a reaction. chemrxiv.org

X-ray Crystallography for Definitive Molecular Structure and Conformation Determination of Derivatives

While NMR provides excellent structural information in solution, X-ray crystallography offers the definitive and unambiguous determination of molecular structure and conformation in the solid state. This technique is applied to single crystals of a compound or its derivatives. Although obtaining suitable crystals of this compound itself might be challenging, crystalline derivatives can often be prepared.

A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsion angles with very high accuracy. This information would definitively confirm the stereochemistry (E/Z configuration) of the double bonds and reveal the planarity of the butadienyl system. It would also show the conformation of the molecule, including the rotational orientation of the phenyl group relative to the diene chain. The packing of molecules within the crystal lattice, governed by intermolecular forces, can also be analyzed. semanticscholar.org While no specific crystal structure for a this compound derivative was found in the search results, the methodology is standard for the structural elucidation of bromo-organic compounds. semanticscholar.orgmdpi.com

Applications of 4 Bromobuta 1,3 Dienylbenzene in Advanced Chemical Synthesis and Materials Science

Role as a Key Synthon in the Total Synthesis of Complex Organic Molecules

4-Bromobuta-1,3-dienylbenzene is a valuable synthon for the construction of complex organic frameworks, particularly through palladium-catalyzed cross-coupling reactions. The presence of a vinyl bromide allows for the formation of new carbon-carbon bonds, enabling the elaboration of intricate molecular architectures.

A notable application of this compound is in the synthesis of bicyclo[4.1.0]heptene derivatives. In a palladium-catalyzed intramolecular coupling-cyclization reaction, this compound has been successfully reacted with 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione to afford the corresponding bicyclo[4.1.0]heptene in a 70% yield. This transformation highlights the utility of the bromodiene moiety in constructing strained ring systems, which are key structural motifs in various natural products and biologically active molecules.

The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Heck couplings. These reactions are fundamental tools in modern organic synthesis for the creation of C-C bonds. Although specific examples in the total synthesis of complex natural products are not extensively documented in the literature, the potential for this compound to serve as a key building block is significant. Its conjugated diene system can also participate in cycloaddition reactions, such as the Diels-Alder reaction, further expanding its synthetic utility for the assembly of cyclic and polycyclic structures.

Interactive Table: Synthesis of Bicyclo[4.1.0]heptene using this compound

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) |

| This compound | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | Pd(PPh₃)₄ | 2-(4-Phenylbuta-1,3-dienyl)-bicyclo[4.1.0]hept-3-ene | 70 |

Monomer in Advanced Polymerization Processes

While the homopolymerization of this compound has not been extensively reported, the polymerization behavior of structurally similar phenyl-substituted 1,3-butadienes provides valuable insights into its potential as a monomer in various advanced polymerization processes. The presence of both a phenyl group and a bromine atom is expected to significantly influence the reactivity of the diene and the properties of the resulting polymers.

Radical Polymerization and Copolymerization Studies

In radical polymerization, the phenyl substituent in analogous monomers, such as 1-phenyl-1,3-butadiene (B73350) (PBD), can influence the stereochemistry of the polymer chain. For this compound, the bromine atom, being an electron-withdrawing group, could affect the reactivity of the monomer and the stability of the propagating radical.

Studies on the copolymerization of 1,3-butadiene (B125203) with phenyl-substituted butadienes have shown that the incorporation of the phenyl-containing monomer can be controlled by the feed ratio. This allows for the tuning of the properties of the resulting copolymer, such as the glass transition temperature (Tg). It is anticipated that this compound could be copolymerized with other monomers, like styrene (B11656) or butadiene, to produce functional polymers with tailored properties. The bromine atom in the resulting polymer would also be available for post-polymerization modification.

Anionic and Cationic Polymerization Mechanistic Investigations

The anionic polymerization of phenyl-substituted butadienes is known to be sensitive to the reaction conditions. The phenyl group can stabilize the propagating carbanion, potentially leading to a more controlled polymerization process. In the case of this compound, the electron-withdrawing nature of the bromine atom might influence the reactivity of the anionic center. Furthermore, the potential for side reactions involving the carbon-bromine bond would need to be considered.

Cationic polymerization of phenyl-substituted butadienes has also been investigated. The phenyl group can stabilize the propagating carbocation, facilitating the polymerization. For this compound, the bromine substituent could have a deactivating effect on the double bonds towards electrophilic attack, potentially slowing down the rate of polymerization. The resulting polymer structure and the potential for intramolecular cyclization would be key areas of investigation.

Controlled Polymerization Techniques for Tailored Polymer Architectures

Controlled polymerization techniques, such as atom transfer radical polymerization (ATRP) or reversible addition-fragmentation chain-transfer (RAFT) polymerization, could potentially be applied to this compound. These methods would offer precise control over the polymer's molecular weight, architecture, and functionality. The vinyl bromide moiety in this compound could potentially act as an initiating site for ATRP, allowing for the synthesis of well-defined block copolymers.

The ability to control the polymerization of this monomer would open up possibilities for creating novel polymer architectures, such as block, graft, and star polymers, with the phenyl and bromo functionalities providing opportunities for further chemical modifications and the introduction of specific properties.

Interactive Table: Copolymerization of 1,3-Butadiene (BD) with (E)-1-Phenyl-1,3-butadiene (PBD)

| PBD in Feed (mol%) | PBD in Copolymer (mol%) | Mn ( g/mol ) | PDI | Tg (°C) |

| 5 | 4.8 | 120,000 | 1.8 | -85 |

| 10 | 9.5 | 115,000 | 1.9 | -78 |

| 20 | 18.2 | 108,000 | 2.1 | -65 |

| 30 | 27.3 | 95,000 | 2.3 | -52 |

Note: This data is for a related monomer, (E)-1-phenyl-1,3-butadiene, and is presented to illustrate the potential behavior of this compound in copolymerization.

Precursor for Functional Materials with Tunable Properties

The unique chemical structure of this compound makes it a promising precursor for the synthesis of functional materials with tunable properties, particularly in the realm of organic electronics.

Application in Optoelectronic and Organic Electronic Devices

While direct applications of this compound in optoelectronic and organic electronic devices have not been widely reported, its structure is highly conducive to the synthesis of conjugated polymers, which are the cornerstone of such devices. The conjugated diene system in conjunction with the phenyl ring forms a basic chromophore, and the vinyl bromide functionality provides a reactive handle for extending this conjugation through cross-coupling reactions.

By employing synthetic strategies such as Heck, Suzuki, or Stille coupling reactions, this compound can be polymerized or copolymerized with other aromatic or heteroaromatic building blocks to create extended π-conjugated systems. The electronic and optical properties of these resulting polymers, such as their band gap, absorption, and emission spectra, could be tuned by carefully selecting the comonomers.

For instance, coupling this compound with electron-donating or electron-accepting monomers could lead to donor-acceptor copolymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Such materials are highly sought after for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The presence of the phenyl group can also influence the solid-state packing of the polymer chains, which is a critical factor for efficient charge transport in organic electronic devices.

Development of Advanced Polymer Scaffolds

The monomer this compound serves as a highly specialized building block in the synthesis of advanced polymer scaffolds due to its unique trifunctional nature. The molecule incorporates a polymerizable buta-1,3-diene backbone, a phenyl group that imparts rigidity, and a reactive bromine atom that allows for extensive post-polymerization modification. This combination enables a two-stage strategy for scaffold development: initial synthesis of a linear polymer followed by a controlled cross-linking process to form a stable, three-dimensional network.

The primary polymer, poly(this compound), can be synthesized through controlled radical polymerization techniques such as Atom Transfer Radical Polymerization (ATRP). ATRP is particularly well-suited for monomers containing halide groups, as the bromine atom can participate in the reversible activation-deactivation equilibrium that is central to maintaining control over the polymerization process. acs.orgcmu.edu This yields a well-defined, soluble, and characterizable linear polymer where the pendant bromophenyl groups are readily accessible for subsequent reactions.

The critical advantage of using this monomer lies in the post-polymerization modification capabilities afforded by the bromine atom. mdpi.comresearchgate.netresearchgate.netnih.gov The bromine, being attached to a carbon adjacent to the phenyl ring, is in a benzylic-like position, making it a good leaving group for nucleophilic substitution reactions. masterorganicchemistry.com This reactivity is harnessed to convert the linear, thermoplastic polymer into a robust, cross-linked thermoset scaffold. specialchem.comyoutube.com

Cross-linking is achieved by reacting the linear polymer with a multifunctional nucleophile. For instance, diamines or diols can be used as cross-linking agents, where each end of the agent displaces a bromine atom on two different polymer chains, forming a covalent bridge. This process, when applied across the bulk material, creates an extensive three-dimensional network. Research on analogous systems has demonstrated the use of reagents like 1,4-diazabicyclo[2.2.2]octane (DABCO) to effectively create dynamically cross-linked networks from polymers functionalized with benzylic bromides. tue.nl The density of these cross-links, which dictates the mechanical properties, swelling behavior, and porosity of the final scaffold, can be precisely controlled by adjusting the stoichiometry of the cross-linking agent.

The table below outlines the conceptual progression from monomer to the final cross-linked polymer scaffold, highlighting the expected changes in material properties at each stage.

| Stage | Material | Key Structural Features | Expected Physical State | Key Properties |

| 1 | This compound | Monomer with diene, phenyl, and bromo groups | Liquid / Low-melting solid | Polymerizable, functional |

| 2 | Poly(this compound) | Linear polymer chains with pendant bromophenyl groups | Solid, thermoplastic powder | Soluble in organic solvents, processable, reactive |

| 3 | Cross-linked Polymer Scaffold | 3D covalent network of polymer chains | Solid, thermoset material | Insoluble, mechanically stable, porous |

This strategic approach allows for the fabrication of polymer scaffolds with tailored properties. The initial linear polymer can be processed into a desired form (e.g., a film or fiber mat) before the cross-linking reaction is initiated, providing significant versatility in manufacturing advanced materials for applications ranging from tissue engineering to catalysis support structures.

Future Research Directions and Perspectives for 4 Bromobuta 1,3 Dienylbenzene Chemistry

Development of More Sustainable and Atom-Economical Synthetic Methodologies

Future synthetic strategies for 4-Bromobuta-1,3-dienylbenzene will increasingly prioritize green chemistry principles to minimize environmental impact and enhance efficiency. A key focus will be the development of synthetic pathways that maximize atom economy, ensuring that the majority of atoms from the reactants are incorporated into the final product, thereby reducing waste.

One promising avenue is the exploration of catalytic C-H activation and functionalization reactions. This approach would circumvent the need for pre-functionalized starting materials, streamlining the synthesis and reducing the number of steps. For instance, the direct coupling of 1,3-butadiene (B125203) with a brominating agent at the C4-position of a phenyl group, facilitated by a suitable catalyst, represents a highly atom-economical route.

Furthermore, the use of biocatalysis presents an attractive green alternative. Enzymatic halogenation, employing haloperoxidases, could offer a highly selective and environmentally benign method for the bromination step. These enzymes operate under mild conditions and can potentially provide high regio- and stereoselectivity, which is often challenging to achieve with traditional chemical methods. The development of robust and reusable immobilized enzyme systems will be crucial for the industrial viability of such processes.

| Synthetic Approach | Key Advantages | Research Focus |

| C-H Activation/Functionalization | High atom economy, fewer synthetic steps | Development of selective and efficient catalysts |

| Biocatalysis (e.g., Haloperoxidases) | Mild reaction conditions, high selectivity, environmentally benign | Enzyme discovery and engineering, immobilization techniques |

| Renewable Feedstocks | Reduced reliance on fossil fuels | Conversion of bio-derived starting materials |

Exploration of Novel Catalytic Transformations for Enhanced Selectivity and Efficiency

The bromine atom and the conjugated diene system in this compound offer multiple sites for catalytic transformations, making it a versatile substrate for the synthesis of complex molecules. Future research will focus on developing novel catalytic systems that provide enhanced control over selectivity and efficiency in these transformations.

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are expected to remain central to the functionalization of the C-Br bond. A key area of development will be the design of novel ligands that can promote these reactions with higher turnover numbers and turnover frequencies, even with challenging substrates. Furthermore, the use of more earth-abundant and less toxic metals, such as iron, copper, and nickel, as catalysts for these cross-coupling reactions is a significant goal for sustainable chemistry.

The diene moiety also presents opportunities for novel catalytic reactions. Metathesis reactions, for instance, could be employed to construct more complex polyene structures. Additionally, asymmetric catalysis will play a crucial role in the synthesis of chiral compounds derived from this compound. The development of chiral catalysts for reactions such as Diels-Alder cycloadditions or asymmetric hydrogenations involving the diene system will be a major focus.

| Catalytic Transformation | Desired Outcome | Future Research Direction |

| Cross-Coupling Reactions | Efficient C-C and C-heteroatom bond formation | Ligand design, use of earth-abundant metal catalysts |

| Metathesis Reactions | Synthesis of complex polyenes | Development of robust and selective catalysts |

| Asymmetric Catalysis | Enantioselective synthesis of chiral molecules | Design of novel chiral ligands and catalysts |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

To meet potential industrial demands for this compound and its derivatives, the development of scalable and efficient manufacturing processes is essential. The integration of flow chemistry and automated synthesis platforms offers a promising solution to overcome the limitations of traditional batch production.

Flow chemistry, where reactions are performed in a continuously flowing stream, provides numerous advantages, including enhanced heat and mass transfer, improved reaction control, and increased safety. azolifesciences.com For the synthesis of this compound, a continuous flow process could involve the in-situ generation of reactive intermediates and their immediate consumption in the subsequent reaction step, minimizing the formation of byproducts. mdpi.com For example, a flow reactor could be designed for the safe and efficient bromination of a suitable precursor, followed by an in-line purification step. mdpi.com

Automated synthesis platforms, often coupled with machine learning algorithms, can accelerate the optimization of reaction conditions and the discovery of new synthetic routes. researchgate.net High-throughput screening of catalysts and reaction parameters in an automated fashion can significantly reduce the time and resources required for process development. researchgate.net The combination of flow chemistry and automation will be instrumental in enabling the on-demand and scalable production of this compound with high purity and reproducibility.

Discovery of Undiscovered Reactivity Modes and Material Applications

While the known reactivity of this compound is primarily centered around its bromo and diene functionalities, there is significant potential for discovering novel reactivity modes. For instance, the exploration of its behavior under photochemical or electrochemical conditions could unveil new synthetic transformations and reaction pathways. The conjugated π-system of the molecule suggests potential for interesting electronic and photophysical properties, which could be harnessed in the design of novel organic electronic materials.

The unique combination of a phenyl ring, a conjugated diene, and a bromine atom makes this compound an attractive building block for the synthesis of advanced materials. Its incorporation into conjugated polymers could lead to materials with tailored optoelectronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. kennesaw.edumdpi.com The bromine atom can serve as a handle for post-polymerization modification, allowing for the fine-tuning of material properties.

Furthermore, the diene moiety can participate in polymerization reactions, such as ring-opening metathesis polymerization (ROMP), to produce polymers with unique architectures and functionalities. The exploration of these undiscovered reactivity modes and material applications will undoubtedly expand the utility of this compound in materials science and beyond.

| Research Area | Potential Application | Future Exploration |

| Photochemistry/Electrochemistry | Novel synthetic transformations | Investigation of excited-state reactivity and redox properties |

| Conjugated Polymers | Organic electronics (OLEDs, OPVs), sensors | Synthesis and characterization of novel polymers |

| Polymerization Chemistry | Advanced polymeric materials | Exploration of ROMP and other polymerization methods |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.